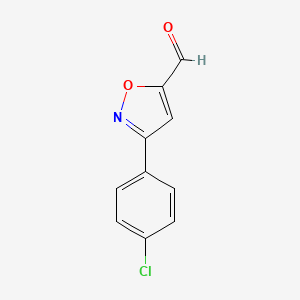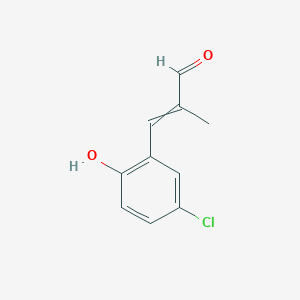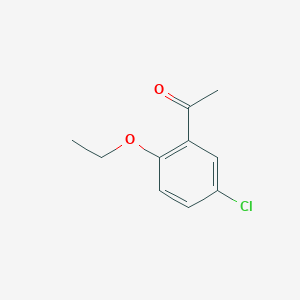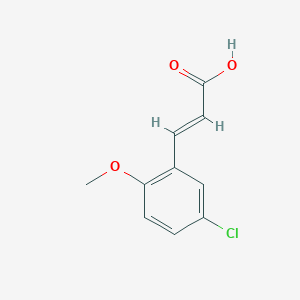
3-Chloro-4-hydroxybenzamide
概要
説明
3-Chloro-4-hydroxybenzamide is a chemical compound with the CAS Number: 1007578-86-0. It has a molecular weight of 171.58 and its IUPAC name is 3-chloro-4-hydroxybenzamide . It is a solid substance stored in dry, room temperature conditions .
Molecular Structure Analysis
The linear formula of 3-Chloro-4-hydroxybenzamide is C7H6ClNO2 . The InChI code is 1S/C7H6ClNO2/c8-5-3-4 (7 (9)11)1-2-6 (5)10/h1-3,10H, (H2,9,11) and the InChI key is ZGWONVASQBZHTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-4-hydroxybenzamide is a solid substance . It is stored in dry, room temperature conditions . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Cancer Research and Therapeutics
- Anticancer Potential : Studies have explored the development of potential anticancer agents using derivatives of 4-hydroxybenzamide, including compounds similar to 3-Chloro-4-hydroxybenzamide. These derivatives have shown significant cytotoxicity against various human cancer cells, including breast, prostate, cervical cancer, and acute promyelocytic leukemia cells, suggesting a potential role in cancer therapeutics (Tang et al., 2017).
Spectroscopic and Structural Analysis
- Spectroscopic Studies : Research on 4-hydroxybenzamide derivatives includes detailed spectroscopic studies, like FT-IR, FT-Raman, NMR, and UV–Visible spectroscopy. These studies provide insights into the molecular structure, chemical reactivity, and electron transition properties of these compounds, important for understanding their biological and chemical behavior (Ramesh et al., 2020).
Material Science and Chemistry
- Molecular Interaction Modeling : Investigations into the molecular structure of derivatives of 4-hydroxybenzamide, like N-3-hydroxyphenyl-4-methoxybenzamide, have been conducted. These studies involve evaluating intermolecular interactions, molecular geometry, and the influence of dimerization on the molecular structure, which can be relevant for material science and chemical synthesis (Karabulut et al., 2014).
Pharmacological Research
- Bactericidal Properties : Research on benzamide derivatives has shown potential bactericidal activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). This suggests their use in developing new antibacterial agents, highlighting the significance of 3-Chloro-4-hydroxybenzamide in pharmacological research (Zadrazilova et al., 2015).
Environmental and Industrial Applications
- Optical and Electronic Properties : The study of compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide has provided insights into their optical and electronic properties such as molar refractivity and polarizability. These findings are significant for environmental and industrial applications, including dye production and environmental monitoring (Sawale et al., 2016).
Safety and Hazards
The safety information for 3-Chloro-4-hydroxybenzamide includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
3-chloro-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWONVASQBZHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629015 | |
| Record name | 3-Chloro-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007578-86-0 | |
| Record name | 3-Chloro-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















